MFCD03621969

Description

Typically, such identifiers correspond to specific chemical entities characterized by molecular formula, physicochemical properties, and functional applications. For instance, compounds with MDL numbers (e.g., MFCD13195646 in ) are often organoboron derivatives or aromatic heterocycles used in catalysis or pharmaceutical synthesis . Based on analogous compounds, MFCD03621969 is hypothesized to exhibit properties such as moderate solubility (e.g., ~0.24 mg/ml in aqueous solutions), a molecular weight between 200–250 g/mol, and applicability in cross-coupling reactions or medicinal chemistry .

Properties

Molecular Formula |

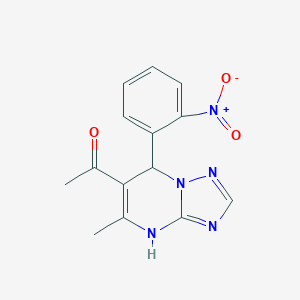

C14H13N5O3 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

1-[5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |

InChI |

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-5-3-4-6-11(10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) |

InChI Key |

ISOIROJWEHZBTK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Isomeric SMILES |

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03621969 typically involves the reaction of N-(2-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD03621969 can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the methyl position.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antitumor properties, particularly against lung and liver cancer cell lines.

Mechanism of Action

The mechanism of action of MFCD03621969 involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This is achieved by enhancing the expression of cell cycle inhibitors and activating caspase-dependent pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of MFCD03621969 and Comparable Compounds

Key Findings:

Structural Similarity :

- This compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group and halogen substituents, enabling Suzuki-Miyaura cross-coupling reactions . However, the former’s bromine and chlorine positions may enhance steric effects, reducing catalytic efficiency compared to simpler analogs .

- Unlike 2-(4-nitrophenyl)benzimidazole, this compound lacks a nitro group, which correlates with reduced CYP enzyme inhibition but higher BBB permeability .

Functional Differences :

- Solubility : Lower solubility of this compound (0.24 mg/ml vs. 0.69 mg/ml in benzimidazole derivatives) limits its use in aqueous-phase reactions but improves lipid membrane penetration .

- Thermal Stability : highlights that higher molecular weight (235.27 g/mol) may reduce thermal degradation risks compared to lighter analogs, aligning with trends in halogenated aromatics .

Critical Analysis and Limitations

- Data Gaps : Direct experimental data for this compound (e.g., spectroscopic validation, IC₅₀ values) are absent in the provided evidence, necessitating extrapolation from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.